The compound has the following identifiers:
This compound is primarily classified under the category of organic compounds, specifically as a carbamate due to the presence of the carbamate functional group (-OC(=O)N-) .
The synthesis of 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate typically involves the reaction of 4-[(methylamino)carbonyl]benzylamine with 2,2,2-trifluoroethyl chloroformate.
The molecular structure of 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate can be represented by its chemical formula and structural features:
Property | Value |
---|---|
Molecular Formula | C12H13F3N2O3 |
Molecular Weight | 290.24 g/mol |
InChI Key | CREGNTVIAWXPDV-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F |
The structural representation indicates the presence of multiple functional groups that influence both physical properties and reactivity .
The compound can participate in various chemical reactions:
The mechanism by which 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate exerts its biological effects involves specific interactions with molecular targets such as enzymes or receptors:
This dual functionality allows for potential applications in pharmacology and biochemistry .
The potential applications of 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate span several scientific fields:
CAS No.: 1232861-58-3
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8
CAS No.: 919005-14-4